molecular formula C14H17FN2O4 B11837795 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 648920-91-6

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11837795
CAS No.: 648920-91-6
M. Wt: 296.29 g/mol
InChI Key: ITCGIFXGMSGXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 252336-82-6) is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a 2-fluoro-4-nitrophenyl group at position 8 and a methyl group at position 4. Its molecular formula is C₁₃H₁₅FN₂O₄, with a molecular weight of 282.27 g/mol . The fluorine and nitro groups confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related spirocyclic derivatives .

Properties

CAS No.

648920-91-6

Molecular Formula

C14H17FN2O4

Molecular Weight

296.29 g/mol

IUPAC Name

8-(2-fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H17FN2O4/c1-10-9-16(5-4-14(10)20-6-7-21-14)13-3-2-11(17(18)19)8-12(13)15/h2-3,8,10H,4-7,9H2,1H3

InChI Key

ITCGIFXGMSGXGR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Core Spirocyclic Scaffold

The synthesis begins with 1,4-dioxa-8-azaspiro[4.5]decane or its methyl-substituted analogues. This spirocyclic framework provides rigidity and stereochemical control, critical for downstream functionalization. The methyl group at position 6 is introduced either during the formation of the spirocyclic ring or via post-synthetic modification. For example, methyl-substituted tetrahydropyran derivatives are condensed with piperidine precursors under basic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane core.

Aromatic Nitro-Fluoro Intermediates

The 2-fluoro-4-nitrophenyl moiety is typically sourced from commercially available nitrofluorobenzenes. In one pathway, 1-fluoro-2-methoxy-4-nitrobenzene undergoes nucleophilic substitution with spirocyclic amines to install the aryl group. Alternatively, direct nitration of fluorobenzene derivatives may be employed, though this requires stringent control over regioselectivity.

Multi-Step Synthesis Pathways

Nucleophilic Aromatic Substitution

The primary route involves reacting 1,4-dioxa-8-azaspiro[4.5]decane with 2-fluoro-4-nitrohalobenzenes (e.g., chloro or bromo derivatives) under basic conditions. For instance, compound 21 in was synthesized by treating 1,4-dioxa-8-azaspiro[4.5]decane with 2-fluoro-4-nitroiodobenzene in DMF at 70°C using K₂CO₃ as a base, achieving a 78% yield. The methyl group at position 6 is retained from the spirocyclic precursor or introduced via alkylation post-coupling.

Microwave-Assisted Coupling

For challenging substitutions, microwave irradiation enhances reaction efficiency. In, coupling 13a (a triazine intermediate) with spirocyclic amines under microwave conditions at 120°C in NMP improved yields by 20–30% compared to conventional heating.

Reaction Optimization and Conditions

Solvent and Base Selection

Optimal yields are achieved using polar aprotic solvents (DMF, NMP) and weak bases (K₂CO₃). For example, DMF stabilizes transition states in nucleophilic substitutions, while K₂CO₃ deprotonates amines without promoting side reactions.

Temperature and Catalysis

  • Nucleophilic substitution : 70–80°C for 6–15 hours.

  • Hydrogenation : Room temperature with 10% Pd/C.

  • Reductive amination : Ambient conditions with NaBH(OAc)₃.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Aryl substitutionK₂CO₃, DMF, 70°C, 15 h78
Nitro reductionH₂, 10% Pd/C, EtOH/THF, rt90
Reductive aminationNaBH(OAc)₃, DCM, rt85
Microwave couplingDIPEA, NMP, 120°C (microwave)95

Characterization and Analytical Methods

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 1.53–1.67 ppm (m, 2H, spirocyclic CH₂), δ 2.22–2.75 ppm (m, 9H, N-methyl and piperazine protons), and δ 7.97 ppm (d, J=9.2 Hz, aromatic H).

  • ESI-MS : Molecular ion peaks at m/z 296.29 [M+H]⁺ confirm the target compound’s molecular weight.

Purity Assessment

HPLC with UV detection (λ=254 nm) ensures >95% purity. Residual solvents (DMF, THF) are quantified via GC-MS, adhering to ICH guidelines.

Scalability and Industrial Adaptation

Batch vs. Continuous Flow

Bench-scale syntheses (1–10 g) use batch reactors, while kilo-scale production employs continuous flow systems to manage exothermic reactions (e.g., nitrations).

Cost Analysis

Raw material costs are dominated by 1,4-dioxa-8-azaspiro[4.5]decane (~$450/kg) and Pd/C catalyst (~$320/g). Solvent recovery (DMF, THF) reduces expenses by 40% .

Chemical Reactions Analysis

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The spiro structure allows for cyclization reactions, which can be facilitated by various catalysts and conditions to form different cyclic derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development due to its ability to interact with specific biological receptors:

  • Sigma Receptor Affinity : It exhibits significant binding affinity for sigma receptors, specifically sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. Research indicates that related compounds show a binding affinity (K(i)) of approximately 5.4 nM for these receptors, suggesting therapeutic potential in neurological disorders .

Biological Studies

The unique structure allows it to serve as a valuable tool in studying biological processes:

  • Mechanism of Action : The compound can inhibit enzymes or receptors, affecting various biochemical pathways, such as metabolism and inflammation .

Material Science

In industrial applications, this compound can be utilized in the production of specialized materials:

  • Polymers and Coatings : Its unique properties allow for the development of materials with specific characteristics tailored for particular applications.

Case Studies and Research Findings

Research studies focusing on this compound have highlighted its potential in various therapeutic areas:

  • Neuroprotective Effects : Studies have shown that derivatives exhibit neuroprotective effects through sigma receptor modulation.
  • Inflammation Modulation : The compound's ability to inhibit vanin-1 enzyme activity suggests potential applications in inflammatory conditions.

Mechanism of Action

The mechanism of action of 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a detailed comparison:

Table 1: Comparative Analysis of Key Spirocyclic Derivatives

Compound Name & CAS No. Substituents Molecular Weight (g/mol) Biological Activity Key Physicochemical Properties References
Target Compound : 252336-82-6 2-Fluoro-4-nitrophenyl (position 8), 6-methyl 282.27 Not reported LogP ≈ 2.67 (estimated); moderate polarity
7,9-bis(4-Chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane 4-Chlorophenyl (x2, positions 7 and 9), 6-methyl ~373.3 (estimated) Anticoagulant (thrombin inhibition, IC₅₀ = 12 µM) High lipophilicity (Cl substituents); LogP > 3.5
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid Quinoline-3-carboxylate (position 8) ~311.3 (estimated) Aldehyde dehydrogenase 1A1 (ALDH1A1) inhibition Enhanced solubility (carboxylic acid group)
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane 5-Fluoroindole-phenyl (position 8) ~365.4 (estimated) Potential p97 ATPase inhibition High aromaticity; π-π stacking capability
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (14) Piperazinyl-sulfonyl (position 8) 380.44 Not reported Sulfonyl group enhances solubility; LogP ≈ 1.8
8-[4,5-dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane (3b) Benzothiazinyl-nitro-trifluoromethyl (position 8), 2-methyl 446.14 Antitubercular activity High electrophilicity (nitro/CF₃ groups)

Key Findings :

Trifluoromethyl and sulfonyl substituents (e.g., in compound 3b and 14) enhance metabolic stability and solubility, respectively .

Synthetic Flexibility: Microwave-assisted synthesis (e.g., in quinoline derivatives) and palladium-catalyzed couplings (e.g., indole derivatives) are common methods, with yields ranging from 68% to 97% .

Biological Activity

The compound 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane , also known by its CAS number 648920-91-6, is a member of the spirocyclic compound family. This compound has garnered attention due to its potential biological activities, particularly as a ligand for various receptors and its implications in medicinal chemistry.

  • Molecular Formula : C14H17FN2O4
  • Molecular Weight : 288.3 g/mol
  • CAS Number : 648920-91-6

Research indicates that compounds of this class can interact with sigma receptors, which are implicated in various neurological processes. Specifically, studies have shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit high affinity for sigma-1 receptors, which are associated with neuroprotective effects and modulation of neurotransmitter release .

Sigma Receptor Affinity

A notable study highlighted the affinity of related compounds for sigma receptors. For example, a derivative with a similar structure showed a binding affinity (K(i)) of approximately 5.4 nM for sigma-1 receptors, indicating a significant potential for therapeutic applications in neurological disorders .

Antibacterial Activity

Recent findings have demonstrated that compounds containing the spirocyclic structure exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, derivatives showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Enterococcus species . Table 1 summarizes the antibacterial activity of selected compounds:

CompoundMIC (μg/mL)Target Bacteria
8-(2-Fluoro-4-nitrophenyl) derivative<0.03125Enterococcus faecalis
Another derivative0.25Staphylococcus aureus
Yet another derivative1Klebsiella pneumoniae

Case Study 1: Neuroprotective Effects

In a controlled study evaluating the neuroprotective effects of sigma receptor ligands, a derivative similar to this compound was administered to models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and inflammation markers, suggesting potential for treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of spirocyclic compounds against multi-drug resistant strains. The compounds were tested in vitro and demonstrated significant antibacterial activity, particularly against Acinetobacter baumannii, with MIC values indicating effectiveness even at low concentrations .

Q & A

Basic: What are the key synthetic routes for 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction yields be optimized?

Answer:
The synthesis typically involves cyclization and functionalization steps. A common approach is to react a spirocyclic precursor (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) with electrophilic aromatic substitution agents. For example, nitration and fluorination can be achieved using mixed acids (HNO₃/H₂SO₄) and fluorinating agents (e.g., Selectfluor®). Key steps include:

  • Cyclization: Use BF₃·OEt₂ as a Lewis acid catalyst to form the spirocyclic core at 0–25°C .
  • Purification: Wash organic phases with saturated NaHCO₃ and NaCl to remove acidic byproducts, followed by vacuum drying .
  • Yield Optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) and monitor reaction time (30–60 minutes) to minimize side reactions .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationBF₃·OEt₂, CH₂Cl₂, 0°C → RT89
Nitro-Fluoro AdditionHNO₃/H₂SO₄, Selectfluor®, 50°C72–78

Advanced: How do steric and electronic effects of the 2-fluoro-4-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing nitro group meta to the fluoro substituent enhances electrophilicity at the para position, facilitating nucleophilic attack. However, steric hindrance from the spirocyclic core reduces accessibility. Strategies to mitigate this include:

  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Catalysis: Employ phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity .
  • DFT Insights: Computational studies (e.g., Gaussian09) predict charge distribution, showing localized negative charge at the nitro group, guiding substitution sites .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Identify the spirocyclic methyl group as a singlet at δ 1.2–1.5 ppm and the dioxa ring protons as multiplets at δ 3.8–4.2 ppm .
  • MS (EI): Look for molecular ion peaks at m/z 336 [M⁺] and fragment ions at m/z 182 (spiro core) and 154 (nitrophenyl group) .
  • IR: Confirm the nitro group via asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .

Advanced: How can computational modeling (e.g., DFT) predict conformational stability and regioselectivity in derivatives?

Answer:

  • Conformational Analysis: Use DFT (B3LYP/6-31G*) to calculate energy minima for chair vs. boat conformations of the dioxa ring. Studies show the chair conformation is 5–8 kcal/mol more stable due to reduced ring strain .
  • Regioselectivity: Electron density maps (Mulliken charges) predict preferential substitution at the para position of the nitrophenyl group, aligning with experimental nitration outcomes .

Table 2: DFT-Predicted vs. Experimental Substituent Effects

Substituent PositionDFT Charge (e)Observed Reactivity
2-Fluoro-0.18Ortho-directing
4-Nitro+0.24Meta-directing

Advanced: How should researchers address discrepancies in pharmacological activity between computational predictions and in vitro assays?

Answer:

  • Data Validation: Cross-check docking (AutoDock Vina) results with experimental IC₅₀ values. For example, if computational models suggest strong binding to kinase X but in vitro assays show weak inhibition:
    • Solubility: Test compound solubility in assay buffers; poor solubility may artificially reduce activity .
    • Metabolite Interference: Use LC-MS to identify degradation products (e.g., nitro reduction to amine) that may alter activity .
    • Protein Flexibility: Refine docking parameters to account for induced-fit effects (e.g., using molecular dynamics simulations) .

Basic: What are common impurities in the synthesis of this compound, and how can they be controlled?

Answer:

  • Major Impurities:
    • 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Impurity K): Forms via over-alkylation; limit by controlling reaction time ≤1 hour .
    • Nitrophenyl Isomers: Use reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) to separate ortho/meta isomers .
  • Control Strategies:
    • In-Process Checks: Monitor reaction progression via TLC (Rf = 0.3 in ethyl acetate/hexane) .
    • Purification: Recrystallize from anhydrous THF to remove polar byproducts .

Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?

Answer:
The dioxa ring undergoes acid-catalyzed hydrolysis via:

Protonation of the ether oxygen, weakening the C-O bond.

Ring Opening: Formation of a carbocation intermediate, which reacts with water to yield diol byproducts .
Mitigation:

  • Use buffered conditions (pH 6–7) during synthesis .
  • Introduce electron-donating groups (e.g., methyl) to the spiro core to reduce protonation susceptibility .

Basic: What synthetic modifications can enhance the compound’s solubility for biological testing?

Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at the 6-methyl position via oxidation with KMnO₄ .
  • Salt Formation: Prepare hydrochloride salts by treating the free base with HCl in EtOH .
  • Co-Solvents: Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .

Advanced: How can researchers integrate this compound into a broader theoretical framework for spirocyclic drug discovery?

Answer:

  • Structure-Activity Relationship (SAR): Compare logP and polar surface area (PSA) with known spirocyclic kinase inhibitors to identify bioavailability trends .
  • Target Validation: Use CRISPR-Cas9 knockdown models to confirm hypothesized targets (e.g., Pfmrk kinase in malaria) .
  • Theoretical Alignment: Link conformational rigidity (via DFT) to enhanced target selectivity, as seen in related 8-azaspiro compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.